molecular formula C16H19N3O4S3 B2704937 N-[3-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide CAS No. 851783-17-0

N-[3-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide

Cat. No. B2704937
M. Wt: 413.53
InChI Key: WAPBTOKLTREFKP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, without specific research or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound. In general, the reactivity of a compound like this would be influenced by the presence of the pyrazole and thiophene rings, as well as the sulfonyl and ethanesulfonamide groups .

Scientific Research Applications

Synthesis and Therapeutic Potential

Anti-Inflammatory and Anticancer Properties

Novel sulfonamide derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. One study found that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting their potential as therapeutic agents with lower side effects compared to traditional drugs like celecoxib (Ş. Küçükgüzel et al., 2013).

Radiosensitizing and Anticancer Evaluation

Another study focused on synthesizing novel sulfonamide derivatives to investigate their in-vitro anticancer activity, particularly against human tumor liver cell lines. Some compounds showed higher activity than the standard drug doxorubicin, indicating their potential as effective anticancer agents (M. Ghorab et al., 2015).

Inhibitors of HIV-1 Replication

Research into N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives has identified inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. Initial biological studies indicated promising activity against HIV-1 replication, highlighting the potential of these compounds in HIV treatment (Zhiping Che et al., 2015).

Carbonic Anhydrase and Acetylcholinesterase Inhibitors

Some sulfonamide compounds have been synthesized and investigated for their inhibitory effects on human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, showing low cytotoxicity. This suggests their utility in developing treatments for conditions involving these enzymes, such as glaucoma, edema, and Alzheimer's disease (Dilan Ozmen Ozgun et al., 2019).

Antimicrobial Activity

Sulfonamide derivatives have demonstrated noteworthy antibacterial and antifungal activities, suggesting their potential application in treating various microbial infections. The structural characterization and antimicrobial activity screening of these compounds indicate their efficacy against certain bacteria and fungus species (B. Eren et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-[3-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S3/c1-3-26(22,23)18-13-7-4-6-12(10-13)14-11-15(16-8-5-9-24-16)19(17-14)25(2,20)21/h4-10,15,18H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPBTOKLTREFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide

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